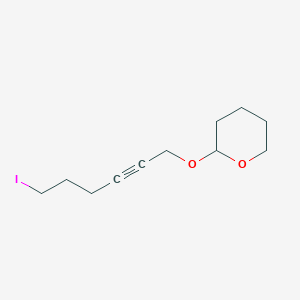

2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

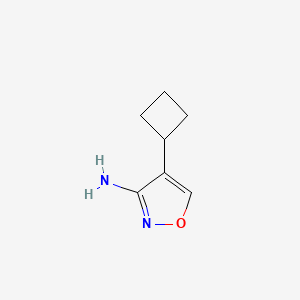

“2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C11H17IO2. It is a derivative of tetrahydro-2H-pyran, a six-membered heterocyclic compound containing an oxygen atom .

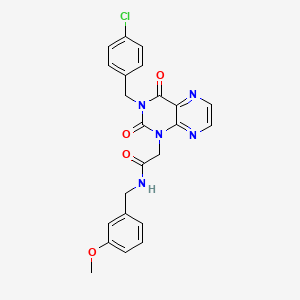

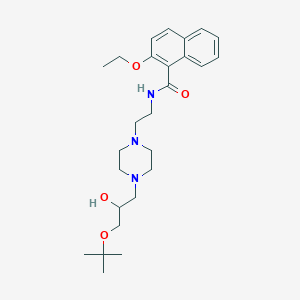

Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydro-2H-pyran ring with a 6-iodohex-2-yn-1-yl group attached via an oxygen atom . The molecular weight of the compound is 308.159.Aplicaciones Científicas De Investigación

Stereoselective and Regiodivergent Synthesis

A study by Rybak and Hall (2015) showcases the stereoselective and regiodivergent allylic Suzuki-Miyaura cross-coupling of 2-ethoxydihydropyranyl boronates. This method enables the assembly of highly functionalized 4- and 6-aryl/heteroaryl dihydropyran derivatives, contributing to the concise total synthesis of natural products like diospongin B. The research highlights the importance of oxygen-containing heterocycles, such as pyrans, in synthesizing a variety of natural products and pharmaceutical drugs (Rybak & Hall, 2015).

Oxidative Difunctionalization

Mandha et al. (2012) explored the oxidative difunctionalization of 2-amino-4H-pyrans with iodobenzene diacetate (IBD) and N-chlorosuccinimide (NCS) in an alcoholic medium. This process highlights the geminal dialkoxylation and the addition of chlorine and alkoxy groups across the chromene double bond, demonstrating the compound's utility in synthetic chemistry (Mandha et al., 2012).

Catalyzed Cyclizations to Pyran and Oxazine Derivatives

Varela and Saá (2016) discussed the synthesis of pyrans, emphasizing their presence in numerous natural compounds with extraordinary biological activities. Metal-catalyzed intramolecular cyclizations were reviewed for their prominent synthetic relevance, highlighting the construction of dihydropyran and dihydro-1,4-oxazine derivatives through various bond formations. This reflects the compound's significance in creating heterocyclic structures found in biologically active molecules (Varela & Saá, 2016).

Propiedades

IUPAC Name |

2-(6-iodohex-2-ynoxy)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17IO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1,3-4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJUZXSBFRXLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#CCCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)

![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)

![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)